Physicochemical Differentiation: Lipophilicity vs. Same-Formula DRAK Inhibitor
The target compound 1798395-27-3 exhibits a calculated XLogP3-AA of 2.7, which is distinct from the isomeric molecule DRAK1/2-IN-1 (CAS 1629227-34-4). While DRAK1/2-IN-1 is also an acrylamide with formula C₂₂H₂₄N₂O₃S, its reported bioactivity (DRAK1 Kd = 1 µM, DRAK2 Kd = 6 µM ) is associated with a different connectivity pattern. The specific logP of 1798395-27-3 is a crucial determinant of its pharmacokinetic partitioning; a difference of ±0.5 log units can significantly alter membrane permeability and in vivo distribution [1]. This indicates the two isomers are not interchangeable despite identical molecular weight and formula.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 (Computed by PubChem) |
| Comparator Or Baseline | Isomeric DRAK1/2-IN-1 (CAS 1629227-34-4): LogP not publicly available for direct head-to-head comparison via same method; Compound is a distinct regioisomer. |
| Quantified Difference | Structural isomerism; physicochemical context is distinct. Exact ΔLogP not computable without identical experimental conditions for both. |
| Conditions | In silico PubChem XLogP3-AA algorithm [1]. |
Why This Matters
Lipophilicity is a key determinant of solubility and passive membrane permeability; substituting an isomer with a different logP can invalidate cell-based and in vivo pharmacokinetic assay outcomes.
- [1] PubChem Compound Summary for CID 71806630, (E)-3-(4-(methylthio)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide. National Center for Biotechnology Information, 2026. View Source
